H-DL-Val-OMe.HCl

Description

The exact mass of the compound Methyl 2-amino-3-methylbutanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32111. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

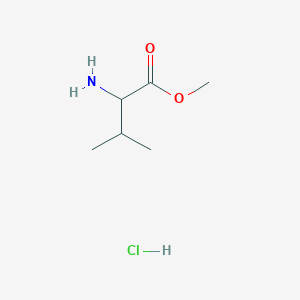

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGLDBMQKZTXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-05-6, 7146-15-8, 6306-52-1 | |

| Record name | Valine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5619-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7146-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6306-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl DL-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-DL-Val-OMe.HCl chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl). This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid valine. It is a key chiral building block and a protected form of valine, widely utilized as a synthetic intermediate in peptide synthesis and for the development of various pharmaceuticals. Its esterified carboxyl group and hydrochloride salt form enhance its stability and solubility in certain organic solvents, preventing unwanted side reactions such as self-polymerization.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points for the DL-racemic mixture, with values cited as 112-114°C[1] and 171°C[2]. For comparison, the L-isomer is reported to melt at 171-173°C[3][4] and the D-isomer at 148-159°C[5].

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 167.63 g/mol | [1][2] |

| CAS Number | 5619-05-6 | [1][2] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 112-114 °C or 171 °C | [1][2] |

| Boiling Point | 145.7 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in water, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. |

Chemical Structure

The chemical structure of this compound consists of a central alpha-carbon bonded to an amino group (as the hydrochloride), a methyl ester group, a hydrogen atom, and an isopropyl side chain, characteristic of valine.

Experimental Protocols

This compound is primarily synthesized through the esterification of DL-valine. The following sections detail common laboratory-scale synthetic methods and analytical characterization techniques.

Synthesis Methodologies

Two prevalent methods for the synthesis of valine methyl ester hydrochloride are outlined below. These protocols, originally described for the L-enantiomer, are directly applicable to the synthesis of the DL-racemic mixture by using DL-valine as the starting material.

Method 1: Thionyl Chloride Procedure

This classic method involves the in-situ formation of an acid catalyst from thionyl chloride and methanol (B129727).

-

Reaction Setup: Suspend DL-valine (1.0 eq) in anhydrous methanol (approx. 20-21 eq) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to between -10 and -8 °C using an ice-salt bath.

-

Reagent Addition: Add thionyl chloride (1.0-1.5 eq) dropwise to the stirred suspension while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2.5 to 3.5 hours.

-

Reflux: Heat the mixture to reflux (60-70 °C) and maintain for 7 to 9 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Crystallization: Cool the resulting residue to induce crystallization. The crude product can be recrystallized from a mixture of anhydrous methanol and diethyl ether to yield pure this compound as a white crystalline solid.

Method 2: Trimethylchlorosilane (TMSCl) Procedure

This is a milder and more convenient room-temperature method.

-

Reaction Setup: To a round-bottom flask containing DL-valine (1.0 eq), add freshly distilled trimethylchlorosilane (2.0 eq) slowly with stirring.

-

Solvent Addition: Add anhydrous methanol (approx. 10 volumes) to the mixture.

-

Reaction: Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.

-

Isolation: Concentrate the reaction mixture on a rotary evaporator to dryness to afford the product, this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. The following table details the expected chemical shifts for the L-isomer in DMSO-d₆, which are expected to be identical for the DL-racemic mixture.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH₃⁺ | ~8.75 | Broad singlet |

| α-H | ~3.81 | Doublet |

| O-CH₃ | ~3.75 | Singlet |

| β-H | ~2.23 | Multiplet |

| γ-CH₃ | ~0.95-1.00 | Doublet of doublets |

-

¹³C NMR: The carbon NMR spectrum confirms the carbon backbone of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170-172 |

| Cα | ~58-60 |

| O-CH₃ | ~52-54 |

| Cβ | ~30-32 |

| Cγ (2x CH₃) | ~18-20 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amine Salt) | 3200 - 2800 | Broad absorption due to -NH₃⁺ stretching |

| C-H Stretch (Alkyl) | 3000 - 2850 | sp³ C-H stretching |

| C=O Stretch (Ester) | 1750 - 1735 | Strong, sharp absorption |

| N-H Bend (Amine Salt) | 1610 - 1500 | Bending vibration of the ammonium (B1175870) group |

| C-O Stretch (Ester) | 1300 - 1000 | C-O single bond stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. The hydrochloride salt will typically not be observed, and the spectrum will show the molecular ion for the free base.

| m/z | Predicted Fragment |

| 132.1 | [M+H]⁺ (protonated free base) |

| 88.1 | [M - COOCH₃]⁺ |

| 72.1 | [M - COOCH₃ - CH₄]⁺ |

Applications in Research and Drug Development

This compound is not typically used for its direct biological activity. Instead, its value lies in its role as a versatile intermediate and building block in organic synthesis and medicinal chemistry.

Peptide Synthesis

As a protected amino acid, this compound is a common starting material in solution-phase peptide synthesis. The amino group is free to act as a nucleophile in coupling reactions with an N-protected amino acid, while the methyl ester protects the carboxylic acid from participating in the reaction.

Pharmaceutical Intermediate

The compound serves as a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs).

-

Antihypertensives: It is a known intermediate in the synthesis of sartan-class antihypertensive drugs, such as Valsartan.

-

Antiviral Prodrugs: Valine esters are frequently used to create prodrugs of antiviral agents to enhance their oral bioavailability. A well-known example is Valacyclovir, the L-valine ester prodrug of Acyclovir. The ester linkage is later cleaved in the body by esterase enzymes to release the active drug. This strategy leverages amino acid transporters for improved absorption.

Biochemical Research

In biochemical and metabolic studies, this compound can be used as a tool to study amino acid transport and metabolism. Its ester form allows it to cross cell membranes more readily than the free amino acid. Once inside the cell, cellular esterases hydrolyze the ester, releasing valine and allowing researchers to study the downstream effects of increased intracellular valine concentration on processes like protein synthesis and cell signaling pathways.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It may cause skin, eye, and respiratory tract irritation. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and degradation. Recommended storage is often at room temperature or refrigerated (2-8°C).

References

H-DL-Val-OMe.HCl: A Technical Guide for Researchers in Drug Discovery and Peptide Chemistry

An In-depth Examination of the Synthesis, Applications, and Methodologies Involving Racemic Valine Methyl Ester Hydrochloride

H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a racemic mixture of the methyl ester of the amino acid valine, presented as a hydrochloride salt. This compound serves as a fundamental building block in synthetic organic chemistry, particularly in the fields of peptide synthesis, peptidomimetics, and the development of novel therapeutic agents. Its utility stems from the protected carboxylic acid group (as a methyl ester) and the free amino group, which allows for its direct use in peptide coupling reactions. The presence of both D- and L-enantiomers in the racemic mixture introduces a layer of stereochemical complexity that can be strategically exploited in the generation of diverse molecular libraries and in the synthesis of unique diastereomeric compounds with distinct biological activities.

Physicochemical Properties

This compound is a white to off-white crystalline solid. As a racemic mixture, it is optically inactive. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | N/A |

| Molecular Weight | 167.63 g/mol | N/A |

| Melting Point | Not available for DL-form; L-form: 171-173 °C | [1] |

| Solubility | Soluble in water, methanol, DMSO, chloroform, dichloromethane, ethyl acetate (B1210297), acetone. | [2] |

| Appearance | White to off-white crystalline powder | N/A |

| Optical Rotation | [α]D = 0° (as a racemic mixture) | N/A |

Spectroscopic Data (for the L-enantiomer, representative of the DL-form):

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 8.75 (br s, 3H, NH₃⁺), 3.95 (s, 1H, α-CH), 3.70 (s, 3H, OCH₃), 2.20 (m, 1H, β-CH), 0.95 (d, 6H, γ-CH₃) |

| ¹³C NMR (D₂O) | δ (ppm): 171.1 (C=O), 58.2 (α-C), 53.1 (OCH₃), 30.5 (β-C), 18.4, 17.9 (γ-C) |

| Infrared (IR) | Major peaks (cm⁻¹): ~2900 (N-H stretch), ~1740 (C=O ester stretch), ~1500 (N-H bend) |

Core Applications in Research

The primary utility of this compound in a research setting is as a versatile building block for the synthesis of peptides and small molecules.

Peptide Synthesis

In peptide synthesis, this compound serves as the amine component for coupling with an N-protected amino acid. The use of the racemic mixture results in the formation of a pair of diastereomeric dipeptides. This can be a deliberate strategy in combinatorial chemistry to generate libraries of stereoisomers for screening purposes. The resulting diastereomers can be separated using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), as they exhibit different physicochemical properties.[3]

The incorporation of D-amino acids into peptide sequences can confer several advantages, including increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life, and potentially altered receptor binding affinities and biological activities.[4]

Synthesis of Peptidomimetics and Heterocycles

This compound is a valuable precursor in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties. It is also utilized in multicomponent reactions, such as the Ugi and Passerini reactions, to generate complex molecular scaffolds. These reactions are highly efficient for creating diverse libraries of compounds for drug discovery.[5][6]

Experimental Protocols

Synthesis of a Diastereomeric Dipeptide using this compound

This protocol describes a general procedure for the solution-phase synthesis of a dipeptide by coupling N-Boc-L-Alanine with this compound, leading to the formation of Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe.

Materials:

-

N-Boc-L-Alanine

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise and stir for 15-20 minutes to neutralize the hydrochloride salt.

-

Activation of N-Boc-L-Alanine: In a separate flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C. Add DCC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Filter the activated N-Boc-L-Alanine solution to remove the DCU and add the filtrate to the neutralized this compound solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any further DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric dipeptide mixture.

-

Purification: The crude product, a mixture of Boc-L-Ala-D-Val-OMe and Boc-L-Ala-L-Val-OMe, can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two diastereomers. The separation can be monitored by TLC, and the fractions corresponding to each diastereomer are collected and concentrated.

Characterization: The purified diastereomers should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The relative stereochemistry can often be determined by advanced NMR techniques or by comparison to authentic standards.

Visualization of Workflows and Logical Relationships

Peptide Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound, followed by the purification and analysis of the resulting diastereomers.

Caption: Workflow for Diastereomeric Dipeptide Synthesis and Purification.

Logical Relationship in Multicomponent Reactions

The Ugi reaction is a prime example of a multicomponent reaction where this compound can be employed as the amine component. The following diagram illustrates the logical relationship of the reactants in an Ugi four-component reaction.

Caption: Logical Relationship in an Ugi Four-Component Reaction.

References

DL-valine methyl ester hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of DL-Valine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-valine methyl ester hydrochloride, a key reagent in pharmaceutical and biochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Physicochemical and Toxicological Data

Quantitative data for DL-valine methyl ester hydrochloride is summarized below. It is important to note that the toxicological properties of this compound have not been fully investigated.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃NO₂·HCl | [3][4] |

| Molecular Weight | 167.63 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline powder or solid.[3][4][7][8] | Multiple |

| Melting Point | 112 - 114 °C | [8] |

| Solubility | Soluble in water.[3][9] | [3][6][9] |

| Odor | Odorless or no information available.[3][8][10] | [3][8][10] |

Table 2: Stability and Reactivity

| Parameter | Information | Source(s) |

| Chemical Stability | Stable under normal and recommended storage conditions.[1] | [1] |

| Conditions to Avoid | Heat, sources of ignition, dust generation, and incompatible materials.[1][11] | [1][11] |

| Incompatible Materials | Strong oxidizing agents.[1][12] | [1][12] |

| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas upon thermal decomposition.[1][11][12][13] | [1][11][12][13] |

Hazard Identification and Personal Protection

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, caution is advised as the toxicological properties are not fully known.[8] Potential hazards include irritation to the eyes, skin, and respiratory tract.[1][2]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye Protection | Safety glasses or chemical safety goggles. | [1] |

| Hand Protection | Appropriate protective gloves. | [1] |

| Skin and Body Protection | Lab coat and long-sleeved clothing. | [3][11] |

| Respiratory Protection | A dust respirator (e.g., N95) should be used if dust is generated. | [11][14] |

Experimental Protocols

Detailed methodologies for the safe handling and use of DL-valine methyl ester hydrochloride are outlined below.

General Handling Protocol

This protocol describes the standard procedure for handling DL-valine methyl ester hydrochloride in a laboratory setting.

References

- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Valine, methyl ester, hydrochloride (1:1) | C6H14ClNO2 | CID 12498813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. L-Valine methyl ester hydrochloride, 99% 6306-52-1 India [ottokemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

- 13. L-Valine methyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]

- 14. L-バリンメチルエステル 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

H-DL-Val-OMe.HCl molecular weight and formula

An In-depth Technical Guide to H-DL-Val-OMe.HCl

This guide provides essential physicochemical data for this compound (DL-Valine methyl ester hydrochloride), a compound of interest to researchers and professionals in the fields of chemistry and drug development.

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2][3] |

| Molecular Weight | 167.63 g/mol | [1][2] |

Note: The provided data pertains to the hydrochloride salt form of DL-Valine methyl ester. The DL-form indicates a racemic mixture of both D- and L-enantiomers. The molecular formula and weight are identical for the individual D- and L-isomers as well.[3][4][5]

References

A Technical Guide to the Solubility of H-DL-Valine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a key amino acid derivative utilized in peptide synthesis and pharmaceutical development. While specific quantitative solubility data is not widely available in published literature, this document compiles qualitative information from various sources and presents a detailed, generalized experimental protocol for its determination.

Introduction to this compound

H-DL-Valine methyl ester hydrochloride is a racemic mixture of the methyl ester of the amino acid valine. It serves as a crucial building block in the synthesis of peptides and other complex organic molecules.[1] The hydrochloride salt form generally enhances the compound's stability and can improve its solubility in certain organic solvents, making it a versatile reagent in various reaction media.[2] Its applications are prominent in biochemical research and pharmaceutical development, where it can be used as an intermediate in the synthesis of active pharmaceutical ingredients.[1][3]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. Based on available chemical data sheets and supplier information, a qualitative summary of its solubility in common laboratory solvents has been compiled.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Soluble | [3][4] |

| Methanol (MeOH) | Soluble / Slightly Soluble | [3][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [5][6] |

| Chloroform | Soluble | [6] |

| Dichloromethane (DCM) | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Acetone | Soluble | [6] |

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration. "Slightly Soluble" suggests a lower saturation limit.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following methodology describes a common and reliable approach for determining the solubility of a solid compound like this compound in various solvents. This protocol is based on the equilibrium solubility method, which involves creating a saturated solution and measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (powder)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.), HPLC-grade or equivalent

-

Reference standard of this compound for analytical quantification

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL or 8 mL glass vials)

-

Constant temperature shaker or incubator

-

Centrifuge capable of holding the selected vials

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument (e.g., UV-Vis spectrophotometer, NMR).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Record the exact weight of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Repeat this process for each solvent to be tested. It is recommended to prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-course study can be performed to determine the minimum time required to reach a solubility plateau.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes. This step ensures that fine particles are pelleted.

-

-

Sample Collection and Dilution:

-

Carefully draw the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered supernatant into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

-

Accurately weigh or pipette a known amount of the filtered supernatant into a volumetric flask.

-

Dilute the sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC).

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining equilibrium solubility.

Conclusion

Understanding the solubility of this compound is fundamental for its effective application in research and development. While quantitative data remains sparse in public literature, its qualitative solubility in a range of polar and organic solvents is established. For projects requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for in-house determination. This allows researchers and drug development professionals to generate the specific data needed to optimize reaction conditions, develop formulations, and ensure the successful progression of their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6306-52-1 CAS MSDS (L-Valine methyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. H-Val-OMe.HCl | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]

H-DL-Valine Methyl Ester Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for H-DL-Valine Methyl Ester Hydrochloride (H-DL-Val-OMe.HCl). Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and pharmaceutical development. This document summarizes key physicochemical properties, outlines potential degradation pathways, and provides a representative experimental protocol for stability assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, formulation, and the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White crystalline powder | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Melting Point | 171-173 °C (decomposes) | [3][4] |

| Solubility | Soluble in water. | [1] |

| Optical Rotation | [α]/D +15° (c=2 in H₂O) for L-isomer | [3] |

| CAS Number | 5619-05-6 (DL-isomer) |

Stability Profile and Storage Conditions

This compound is generally considered stable under recommended storage conditions.[4][5] However, as an amino acid ester, it is susceptible to degradation under certain environmental stresses.

Recommended Storage

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Specific temperature recommendations can vary by supplier, with some suggesting room temperature (15-25°C)[1] and others recommending refrigeration (do not store above 5°C).[5] It is crucial to protect the compound from moisture to prevent hydrolysis.[1]

Table 2: Recommended Storage Conditions and Incompatibilities

| Parameter | Recommendation/Information | References |

| Temperature | Store in a cool place; 15-25°C or do not store above 5°C. | [1][5] |

| Humidity | Keep in a dry place, in a tightly sealed container to avoid moisture. | [1] |

| Light | Keep in a dark place. | [3] |

| Incompatible Materials | Strong oxidizing agents. | [4][5] |

| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas upon thermal decomposition. | [4][5] |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation, which are common for amino acid esters.[6] Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

-

Hydrolysis: The ester linkage in this compound is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, to yield DL-valine and methanol.[9]

-

Oxidation: The amino group can be a site for oxidative degradation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this pathway.[6]

-

Thermal Degradation: As indicated by its melting point with decomposition, high temperatures can lead to the breakdown of the molecule, producing various gaseous byproducts.[4][5]

-

Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation. Photostability testing is a crucial component of comprehensive stability evaluation.[9][10]

The following diagram illustrates the logical flow of potential degradation of this compound.

Caption: Logical diagram of potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound should involve forced degradation under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method. The following is a representative protocol.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Buffer salts for HPLC mobile phase (e.g., sodium acetate)

Equipment

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or Mass Spectrometer (MS)

-

C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[11]

-

pH meter

-

Forced-air oven

-

Photostability chamber (ICH Q1B compliant)[10]

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for conducting a forced degradation study of this compound.

Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a specified period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at a temperature below its melting point, such as 100°C). Also, heat a solution of the compound.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Sample Treatment: At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before dilution.

-

Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method. An example of a starting point for method development could be a C18 column with a mobile phase consisting of a mixture of sodium acetate (B1210297) buffer, methanol, and acetonitrile.[11] The detection wavelength should be optimized for this compound and its potential degradation products.

-

Data Analysis: Quantify the amount of undegraded this compound and any degradation products. Calculate the percentage of degradation. If coupled with a mass spectrometer, identify the mass of the degradation products to help elucidate their structures.

Conclusion

H-DL-Valine Methyl Ester Hydrochloride is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to moisture, high temperatures, and strong oxidizing agents. For critical applications in research and drug development, it is imperative to adhere to the recommended storage conditions to ensure the compound's integrity. Furthermore, conducting forced degradation studies is a valuable exercise to understand its intrinsic stability and to develop robust analytical methods for its quality control.

References

- 1. Page loading... [wap.guidechem.com]

- 2. L-缬氨酸甲酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. peptide.com [peptide.com]

- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

A-Technical-Guide-to-H-DL-Val-OMe.HCl-for-Research-Applications

An In-depth-Technical Guide for Researchers, Scientists, and Drug Development Professionals

H-DL-Valine-methyl ester hydrochloride (H-DL-Val-OMe.HCl) is the hydrochloride salt of the methyl ester of DL-Valine. It is a derivative of the essential amino acid valine and finds utility as a building block in organic synthesis, particularly in peptide chemistry and the development of novel pharmaceutical compounds. This guide provides an overview of its properties, commercial suppliers for research-grade material, and relevant technical information.

Physicochemical Properties

This compound is a white to off-white crystalline powder. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The presence of the methyl ester group increases the hydrophobicity of the valine side chain, while the hydrochloride salt form enhances its solubility in aqueous solutions.

| Property | Value |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol |

| CAS Number | 13515-97-4 |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% (research grade) |

Commercial Suppliers of Research-Grade this compound

A number of chemical suppliers provide this compound for research and development purposes. The available quantities and purity levels may vary between suppliers. It is recommended to request a certificate of analysis for lot-specific data.

| Supplier | Purity | Available Quantities |

| MedChemExpress | >98% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |

| Thermo Scientific Chemicals | 99% | 5 g |

| TCI America™ (via Fisher Scientific) | >98.0% | Varies |

| CP Lab Safety | min 98% | 100 g |

| Chem-Impex | Varies | Inquire for details |

| Bachem | Varies | 25 g, 100 g |

| BioCrick | >98% | 5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1000 mg |

| Benchchem | Varies | Inquire for details |

| BLD Pharm | Varies | Inquire for details |

| Aapptec | Varies | Inquire for details |

| Otto Chemie Pvt. Ltd. | 99% | Inquire for details |

Applications in Research and Development

This compound serves as a versatile building block and intermediate in various research and development applications:

-

Peptide Synthesis: It is utilized as a precursor for the incorporation of valine residues into peptide chains. The methyl ester protecting group for the carboxylic acid allows for selective coupling reactions at the amino group.

-

Pharmaceutical Development: This compound can be a starting material in the synthesis of more complex molecules with potential therapeutic applications.[1] Amino acid derivatives are explored for their potential to enhance drug efficacy.[1]

-

Biochemical Research: It can be used in studies related to protein synthesis, metabolism, and amino acid transport mechanisms.[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general procedure for the use of this compound in peptide synthesis is outlined below.

General Protocol for Peptide Coupling using this compound

Objective: To couple a protected amino acid to the free amino group of this compound.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH)

-

Coupling reagent (e.g., DCC, HBTU, or HATU)

-

Base (e.g., DIEA or NMM)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Reaction vessel and magnetic stirrer

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Neutralization: Dissolve this compound in the chosen anhydrous solvent. Add one equivalent of a non-nucleophilic base, such as DIEA or NMM, to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for a short period.

-

Activation: In a separate vessel, dissolve the N-protected amino acid and the coupling reagent in the anhydrous solvent. Allow the mixture to react for a few minutes to form the activated ester.

-

Coupling: Add the activated N-protected amino acid solution to the solution containing the free amine of DL-Valine methyl ester.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove byproducts and unreacted starting materials. The resulting dipeptide can then be purified by column chromatography or recrystallization.

Logical Workflow for Utilizing this compound in Research

The following diagram illustrates a typical workflow for incorporating this compound into a research project, from procurement to its application in synthesis.

Caption: A logical workflow for the procurement and use of this compound.

References

Spectroscopic Characterization of H-DL-Val-OMe.HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl), a key building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 | d | 1H | α-CH |

| ~3.8 | s | 3H | O-CH₃ |

| ~2.4 | m | 1H | β-CH |

| ~1.0 | d | 6H | γ-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester carbonyl) |

| ~58 | α-CH |

| ~52 | O-CH₃ |

| ~30 | β-CH |

| ~18 | γ-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (amine hydrochloride) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (amine) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 132.1 | High | [M+H]⁺ (protonated molecule) |

| 72.1 | High | [M - COOCH₃]⁺ |

| 55.1 | Medium | [C₄H₇]⁺ |

Note: The molecular weight of this compound is 167.64 g/mol . The observed mass corresponds to the free base (valine methyl ester) which has a molecular weight of 131.17 g/mol . The hydrochloride is not typically observed in the mass spectrum under standard ESI conditions.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: -10 to 220 ppm.

-

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve maximum signal intensity.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Methodological & Application

Application Notes and Protocols for H-DL-Val-OMe.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a derivative of the amino acid valine, featuring a methyl ester protecting the C-terminus and a hydrochloride salt at the N-terminus. While not a conventional building block for standard solid-phase peptide synthesis (SPPS) utilizing the Fmoc or Boc strategies due to its protected C-terminus, it finds application in solution-phase peptide synthesis. Furthermore, the synthesis of peptides with a C-terminal valine methyl ester can be achieved on solid support through specialized protocols. This document provides detailed methodologies for the synthesis of C-terminal valine methyl ester peptides via a cleavage-induced esterification strategy on solid-phase, as well as a protocol for its use in solution-phase peptide synthesis.

Data Presentation

Table 1: Quantitative Data on Cleavage and Concomitant Esterification of Peptides on 2-Chlorotrityl Resin

| Peptide Sequence | Alcohol | Cleavage Conditions | Yield (%) | Purity (%) | Reference |

| Ac-Phe-Val- | Methanol (B129727) | 0.2 M HCl in MeOH, 3h | >95 | >95 | [1] |

| Ac-Phe-Val- | Ethanol | 0.2 M HCl in EtOH, 3h | 99 | >95 | [1] |

| Ac-Phe-Val- | 2-Propanol | 0.2 M HCl in 2-PrOH, 3h | 98 | >95 | [1] |

| Ac-Phe-Val- | n-Butanol | 0.2 M HCl in n-BuOH, 3h | 97 | >95 | [1] |

| H-Tyr(tBu)-Gly-Gly-Phe-Leu- | Methanol | 0.2 M HCl in MeOH, 3h | 73 | >90 | [1] |

| H-Asp(OtBu)-Phe- | Methanol | 0.2 M HCl in MeOH, 3h | 98 | >95 | [1] |

| H-His(Trt)-Ala- | Methanol | 0.2 M HCl in MeOH, 3h | 90 | >90 | [1] |

Note: Yields and purities are approximate and can vary based on the peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a C-Terminal Valine Methyl Ester via Cleavage-Induced Esterification

This protocol describes the synthesis of a model peptide, Ac-Phe-Val-OMe, on a 2-chlorotrityl chloride resin followed by cleavage with methanolic HCl to generate the C-terminal methyl ester.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

Fmoc-Val-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride (B1165640)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH), anhydrous

-

Acetyl chloride or anhydrous HCl gas

-

Diethyl ether, cold

-

Standard laboratory glassware and solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling and Loading of the First Amino Acid (Fmoc-Val-OH):

-

Place the 2-chlorotrityl chloride resin (e.g., 1 g, 1.6 mmol/g loading) in a solid-phase synthesis vessel.

-

Swell the resin in DCM (10 mL/g of resin) for 30 minutes.

-

Drain the DCM.

-

In a separate flask, dissolve Fmoc-Val-OH (2 equivalents based on resin loading) and DIPEA (4 equivalents) in DCM.

-

Add the amino acid solution to the resin and shake for 1-2 hours.

-

To cap any unreacted sites, add a small amount of methanol (0.8 mL/g of resin) and shake for 15 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of the Second Amino Acid (Fmoc-Phe-OH):

-

In a separate flask, dissolve Fmoc-Phe-OH (3 equivalents), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

N-terminal Acetylation:

-

Perform an Fmoc deprotection as described in step 2.

-

Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

-

Shake for 30 minutes.

-

Drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

Dry the resin under vacuum.

-

-

Cleavage and Concomitant Esterification:

-

Prepare a 0.2 M solution of anhydrous HCl in methanol. This can be done by carefully adding acetyl chloride dropwise to cold methanol or by bubbling anhydrous HCl gas through methanol.

-

Swell the dried peptide-resin in DCM (1-2 mL) for 20 minutes.

-

Add the 0.2 M methanolic HCl solution (10 mL/g of initial resin).

-

Shake the mixture for 3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional methanol and combine the filtrates.

-

Evaporate the solvent under reduced pressure.

-

Triturate the resulting crude peptide ester with cold diethyl ether to precipitate the product.

-

Centrifuge and decant the ether. Dry the peptide ester under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound

This protocol describes the coupling of Fmoc-Phe-OH with this compound to form Fmoc-Phe-DL-Val-OMe.

Materials:

-

This compound

-

Fmoc-Phe-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

-

Activation of Fmoc-Phe-OH:

-

In a separate flask, dissolve Fmoc-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Filter the cold solution containing the activated Fmoc-Phe-OH to remove the DCU.

-

Add the filtrate to the neutralized this compound solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica (B1680970) gel column chromatography.

-

Visualizations

References

Application Notes and Protocols for Solution-Phase Peptide Coupling with H-DL-Val-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for the preparation of peptides.[1][2] Unlike solid-phase synthesis, all reactants in solution-phase synthesis are dissolved in a suitable solvent, which allows for straightforward purification and characterization of intermediates at each step.[2] This methodology is particularly well-suited for the large-scale synthesis of shorter peptides.[3]

This document provides detailed application notes and protocols for the solution-phase coupling of an N-protected amino acid with the racemic valine derivative, H-DL-Val-OMe.HCl. The use of a racemic amine component will result in the formation of a mixture of diastereomeric dipeptides, which can be separated by chromatographic methods.[4][5] This approach can be valuable for the parallel synthesis of peptide libraries or for studying the biological activities of different stereoisomers.

Data Presentation

The following tables summarize typical quantitative data for solution-phase peptide coupling reactions. Table 1 provides a general overview of reaction conditions for common coupling reagents, while Table 2 presents specific examples of yields and diastereomeric ratios.

Table 1: General Reaction Conditions for Solution-Phase Peptide Coupling

| Parameter | EDC/HOBt | HATU/Base | COMU/Base |

| N-Protected Amino Acid | 1.0 equivalent | 1.0 - 1.2 equivalents | 1.0 equivalent |

| This compound | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents | 1.0 equivalent |

| Coupling Reagent | 1.0 - 1.2 equivalents | 1.0 - 1.5 equivalents | 1.0 equivalent |

| Additive | HOBt (1.0 - 1.2 eq) | None | None |

| Base | Tertiary Amine (e.g., DIPEA, 2.0 - 3.0 eq) | Tertiary Amine (e.g., DIPEA, 2.0 - 5.0 eq) | Tertiary Amine (e.g., DIPEA, 2.0 - 3.0 eq) |

| Solvent | DCM, DMF, THF | DMF, DCM, ACN, THF | DMF |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 24 hours | 1 - 18 hours | 1 - 4 hours |

Table 2: Example Yields and Diastereomeric Ratios for Dipeptide Synthesis

| N-Protected Amino Acid | Coupling Reagent | Amine Component | Diastereomeric Ratio (L-L : L-D) | Yield | Reference |

| Z-L-Phg-OH | EDC/Oxyma Pure | H-L-Val-OMe.HCl | 99.9 : 0.1 | 81-84% | [6] |

| Ac-L-Ala-OH | EDC | H-DL-Val-OMe | 53 : 47 | Not Reported | [7] |

| Ac-L-Phe-OH | EDC | H-DL-Val-OMe | 52 : 48 | Not Reported | [7] |

| Ac-L-Pro-OH | EDC | H-DL-Val-OMe | 61 : 39 | Not Reported | [7] |

| Boc-L-Val-OH | DCC/HOBt | H-L-Val-OMe.HCl | Not Applicable | >90% (crude) | [8] |

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of an N-protected amino acid with this compound using different coupling reagents.

Protocol 1: Coupling using EDC/HOBt

This protocol is a general procedure for the synthesis of a dipeptide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as the coupling activators.

Materials:

-

N-protected amino acid

-

This compound

-

EDC.HCl

-

HOBt

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1N HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

In a separate flask, suspend this compound (1.1 eq) in the same solvent and add DIPEA (2.2 eq). Stir until the solid dissolves.

-

Cool the N-protected amino acid solution to 0 °C in an ice bath.

-

Add EDC.HCl (1.1 eq) to the cooled N-protected amino acid solution and stir for 15 minutes.

-

Add the neutralized H-DL-Val-OMe solution to the activated acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product, which is a mixture of diastereomers, by flash column chromatography on silica gel.[4][5][9]

Protocol 2: Coupling using HATU

This protocol describes the use of the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[2]

Materials:

-

N-protected amino acid

-

This compound

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate

-

1N HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes for pre-activation.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and neutralize with DIPEA (1.1 eq).

-

Add the neutralized amine solution to the pre-activated acid solution.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[2]

-

Upon completion, dilute the reaction with ethyl acetate.

-

Wash the organic layer with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the resulting diastereomeric mixture by flash column chromatography.[4][5][9]

Protocol 3: Coupling using COMU

This protocol utilizes COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium salt that is known for its high efficiency and safety profile.[10]

Materials:

-

N-protected amino acid

-

This compound

-

COMU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate

-

1N HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (2.5 eq).[3]

-

Add COMU (1.0 eq) to the mixture. The solution may change color.[3]

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC. The disappearance of the color can indicate the completion of the reaction.[3]

-

Once complete, dilute the mixture with ethyl acetate.

-

Wash the organic phase sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude diastereomeric dipeptides by flash column chromatography.[4][5][9]

Visualizations

Logical Workflow for Dipeptide Synthesis and Purification

The following diagram illustrates the general workflow for the solution-phase synthesis of a diastereomeric dipeptide mixture and its subsequent separation.

Caption: General workflow for solution-phase synthesis and separation of dipeptides.

Potential Mechanism of Action for Valine-Containing Antimicrobial Peptides

Peptides rich in hydrophobic residues like valine and cationic residues like arginine have been shown to possess antimicrobial activity, often by disrupting the bacterial cell membrane.[11]

Caption: Proposed membrane disruption mechanism by antimicrobial peptides.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Strand Length-Dependent Antimicrobial Activity and Membrane-Active Mechanism of Arginine- and Valine-Rich β-Hairpin-Like Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

H-DL-Valine Methyl Ester Hydrochloride: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Valine methyl ester hydrochloride (H-DL-Val-OMe.HCl) is a racemic mixture of the methyl ester of the essential amino acid valine. As a readily available and cost-effective starting material, it serves as a crucial chiral building block in the synthesis of a wide array of complex organic molecules, most notably active pharmaceutical ingredients (APIs). The value of this racemic mixture lies in its resolution into individual D- and L-enantiomers, which are then utilized in stereoselective synthesis. The L-enantiomer, L-valine methyl ester hydrochloride, is a key intermediate in the production of blockbuster drugs such as the antihypertensive agent Valsartan and the antiviral medication Valacyclovir. This document provides detailed application notes and experimental protocols for the resolution of this compound and the subsequent use of the chiral products in pharmaceutical synthesis.

Applications of Resolved Valine Methyl Ester Enantiomers

The primary application of this compound is as a precursor to its optically pure enantiomers. The separation of the racemic mixture allows for the selective introduction of a specific stereocenter, which is often critical for the biological activity and safety of a drug molecule.

-

L-Valine Methyl Ester Hydrochloride (L-Val-OMe.HCl): This enantiomer is a cornerstone in the synthesis of several widely used pharmaceuticals.

-

Valsartan: An angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. L-Val-OMe.HCl provides the chiral backbone necessary for the molecule's specific interaction with the AT1 receptor.

-

Valacyclovir: An antiviral prodrug of acyclovir (B1169) with improved oral bioavailability, used to treat herpes virus infections. The L-valine ester moiety enhances the drug's absorption in the body.

-

-

D-Valine Methyl Ester Hydrochloride (D-Val-OMe.HCl): While less common in blockbuster drugs, the D-enantiomer is a valuable tool in medicinal chemistry and drug discovery.[1][2] It is used in the synthesis of non-natural peptides and other chiral molecules to study stereochemical effects on biological activity and to develop novel therapeutic agents.[1][2]

Chiral Resolution of H-DL-Valine Methyl Ester Hydrochloride

The separation of the D- and L-enantiomers from the racemic this compound can be achieved through two primary methods: enzymatic kinetic resolution and chemical resolution using diastereomeric salt formation.

Method 1: Enzymatic Kinetic Resolution using Lipase (B570770)

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. In the case of this compound, a lipase can selectively hydrolyze the L-ester to L-valine, leaving the D-ester unreacted. The resulting L-amino acid and D-amino acid ester can then be separated. Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for this transformation.[3][4][5][6][7][8]

Experimental Protocol: Enzymatic Kinetic Resolution of this compound

-

Reaction Setup:

-

To a solution of this compound (10.0 g, 59.6 mmol) in 0.1 M phosphate (B84403) buffer (200 mL, pH 7.0), add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435, 1.0 g).

-

-

Reaction Conditions:

-

Stir the suspension at 40°C and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

-

-

Work-up and Isolation:

-

Once the desired conversion is reached (approximately 24-48 hours), filter off the immobilized enzyme.

-

Acidify the aqueous solution to pH 2 with 1 M HCl.

-

Extract the solution with ethyl acetate (B1210297) (3 x 100 mL) to separate the unreacted D-valine methyl ester.

-

The aqueous layer contains L-valine. Adjust the pH of the aqueous layer to the isoelectric point of valine (pH 5.9) to precipitate the L-valine.

-

Collect the precipitated L-valine by filtration.

-

The combined organic extracts containing D-valine methyl ester can be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield D-Val-OMe. The hydrochloride salt can be reformed by dissolving the free base in a suitable solvent (e.g., diethyl ether) and bubbling with dry HCl gas.

-

Data Presentation: Enzymatic Resolution

| Parameter | Value | Reference |

| Enzyme | Candida antarctica Lipase B (CALB) | [3][4][6][7] |

| Substrate | This compound | |

| Solvent | 0.1 M Phosphate Buffer (pH 7.0) | |

| Temperature | 40°C | |

| Reaction Time | 24-48 hours (until ~50% conversion) | |

| Product 1 (Unreacted) | D-Valine Methyl Ester | >98% e.e. |

| Product 2 (Hydrolyzed) | L-Valine | >98% e.e. |

| Yield (per enantiomer) | Theoretical max. 50% |

Method 2: Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. A common resolving agent for racemic amino acids and their derivatives is a chiral tartaric acid derivative, such as O,O'-dibenzoyl-L-tartaric acid (L-DBTA).[9][10][11][12]

Experimental Protocol: Chemical Resolution of this compound

-

Diastereomeric Salt Formation:

-

Dissolve this compound (16.7 g, 0.1 mol) in a minimal amount of a suitable solvent mixture (e.g., methanol/water).

-

In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (L-DBTA) (17.9 g, 0.05 mol) in the same solvent system.

-

Combine the two solutions and stir at room temperature. The diastereomeric salt of L-valine methyl ester with L-DBTA will preferentially crystallize.

-

-

Isolation of Diastereomers:

-

Allow the crystallization to proceed, potentially with cooling, until a significant amount of precipitate has formed.

-

Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent. This solid is enriched in the L-Val-OMe-L-DBTA salt.

-

The mother liquor is enriched in the D-Val-OMe-L-DBTA salt.

-

-

Liberation of Enantiomers:

-

L-Enantiomer: Suspend the crystalline diastereomeric salt in water and adjust the pH to ~9-10 with a suitable base (e.g., 1 M NaOH) to liberate the L-valine methyl ester free base. Extract the free base with an organic solvent (e.g., dichloromethane). The aqueous layer will contain the sodium salt of L-DBTA, which can be recovered.

-

D-Enantiomer: Treat the mother liquor in a similar basic manner to liberate the D-valine methyl ester free base, which can be extracted.

-

To obtain the hydrochloride salts, dissolve the separated free bases in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid (e.g., HCl in ethanol (B145695) or dry HCl gas).

-

Data Presentation: Chemical Resolution

| Parameter | Value | Reference |

| Resolving Agent | O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) | [9][10][11][12] |

| Substrate | This compound | |

| Solvent System | Methanol/Water | |

| Crystallization Temp. | Room Temperature to 0°C | |

| Product 1 | L-Valine Methyl Ester Hydrochloride | >95% d.e. (after recrystallization) |

| Product 2 | D-Valine Methyl Ester Hydrochloride | Variable d.e. from mother liquor |